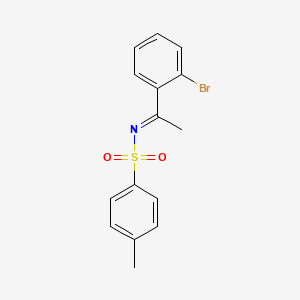![molecular formula C17H15ClN6O B13360854 2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide](/img/structure/B13360854.png)
2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide is a complex organic compound that features a unique structure combining indole, imidazo[1,2-a]pyridine, and hydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the indole and imidazo[1,2-a]pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the hydrazide group.
Indole Synthesis: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Imidazo[1,2-a]pyridine Synthesis: This can be achieved through the cyclization of 2-aminopyridine with α-haloketones under basic conditions.
Coupling Reaction: The indole and imidazo[1,2-a]pyridine intermediates are coupled using a palladium-catalyzed cross-coupling reaction.
Hydrazide Introduction: The final step involves the reaction of the coupled product with hydrazine hydrate to introduce the hydrazide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Imidazo[1,2-a]pyridine derivatives: Compounds with similar imidazo[1,2-a]pyridine moieties.
Hydrazide derivatives: Compounds with similar hydrazide functional groups.
Uniqueness
2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide is unique due to its combination of indole, imidazo[1,2-a]pyridine, and hydrazide moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H15ClN6O |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
2-[[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino]acetohydrazide |
InChI |
InChI=1S/C17H15ClN6O/c18-10-5-6-14-22-16(12-7-20-13-4-2-1-3-11(12)13)17(24(14)9-10)21-8-15(25)23-19/h1-7,9,20-21H,8,19H2,(H,23,25) |
InChI Key |
KWMIUHSGWODKPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(N4C=C(C=CC4=N3)Cl)NCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-5-methoxy-N-[3-(trifluoromethoxy)phenyl]pyridine-2-carboxamide](/img/structure/B13360771.png)
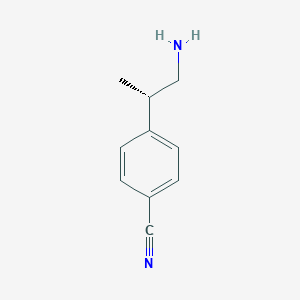
![methyl {[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B13360781.png)
![2-Methyl-3-[6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13360798.png)
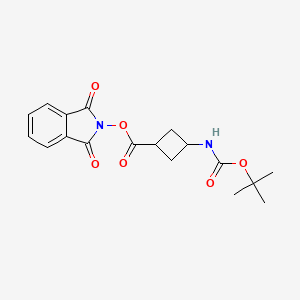
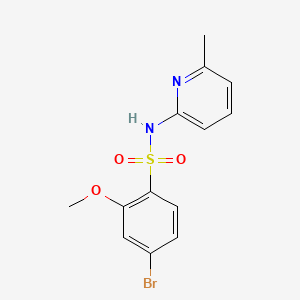
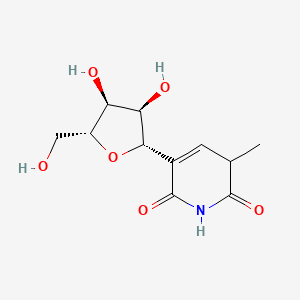
![Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13360824.png)
![N'-Hydroxy-2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetimidamide](/img/structure/B13360825.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 4-(2-methylpropoxy)benzoate](/img/structure/B13360829.png)
![2-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13360830.png)

![1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13360850.png)
